5-Ethyl-1,3-dihydro-2H-indol-2-one

Description

BenchChem offers high-quality 5-Ethyl-1,3-dihydro-2H-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-1,3-dihydro-2H-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

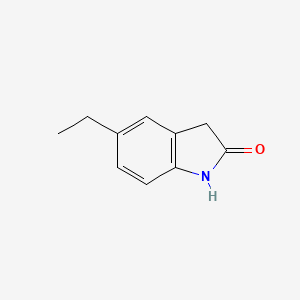

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-7-3-4-9-8(5-7)6-10(12)11-9/h3-5H,2,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZOPWMHTMNDMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436220 | |

| Record name | 2H-Indol-2-one, 5-ethyl-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150560-61-5 | |

| Record name | 2H-Indol-2-one, 5-ethyl-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-Ethyl-1,3-dihydro-2H-indol-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Ethyl-1,3-dihydro-2H-indol-2-one, a key intermediate in the preparation of various pharmacologically active compounds, most notably the multi-targeted tyrosine kinase inhibitor, Sunitinib. This document details the primary synthetic strategies, experimental protocols, and analytical data for this important oxindole derivative.

Introduction

5-Ethyl-1,3-dihydro-2H-indol-2-one, also known as 5-ethyl-oxindole, belongs to the oxindole class of heterocyclic compounds. The oxindole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules. The ethyl substituent at the 5-position is a crucial feature for the biological activity of several kinase inhibitors. The efficient and scalable synthesis of 5-ethyl-oxindole is therefore of significant interest to the pharmaceutical industry.

Synthetic Strategies

Two principal synthetic routes have been established for the preparation of 5-Ethyl-1,3-dihydro-2H-indol-2-one:

-

Reductive Cyclization of a Substituted 2-Nitrophenylacetic Acid: This classical approach involves the synthesis of a 2-nitro-4-ethylphenylacetic acid precursor, followed by a reduction of the nitro group and subsequent intramolecular cyclization to form the oxindole ring.

-

Reduction of 5-Ethylisatin: This method utilizes the corresponding isatin derivative, 5-ethylisatin, which is then selectively reduced at the C3-carbonyl group to yield the desired oxindole.

This guide will provide detailed experimental protocols for both approaches.

Experimental Protocols

Route 1: Reductive Cyclization of 2-Nitro-4-ethylphenylacetic Acid

This synthetic pathway involves a multi-step process, beginning with the nitration of a suitable starting material to introduce the nitro group ortho to the eventual acetic acid side chain.

Logical Workflow for Route 1

Caption: Synthetic workflow for 5-Ethyl-1,3-dihydro-2H-indol-2-one via reductive cyclization.

Step 1: Synthesis of 4-Ethyl-2-nitroaniline

A common precursor for this route is 4-ethylaniline.

| Parameter | Value |

| Starting Material | 4-Ethylaniline |

| Reagents | Acetic anhydride, Nitric acid |

| Solvent | Acetic anhydride |

| Temperature | 0-5 °C |

| Reaction Time | 2-4 hours |

| Work-up | Aqueous work-up and extraction |

| Typical Yield | 60-70% |

Protocol: To a stirred solution of 4-ethylaniline in acetic anhydride at 0 °C, a solution of nitric acid in acetic anhydride is added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred for an additional 2-4 hours. The mixture is then poured onto ice and neutralized with a base (e.g., sodium hydroxide solution). The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated to afford N-(4-ethyl-2-nitrophenyl)acetamide. This intermediate is then hydrolyzed using acidic or basic conditions to yield 4-ethyl-2-nitroaniline.

Step 2: Synthesis of 2-Nitro-4-ethylphenylacetic acid

The synthesis of the key phenylacetic acid intermediate can be achieved from 4-ethyl-2-nitroaniline via a Sandmeyer reaction followed by hydrolysis.

| Parameter | Value |

| Starting Material | 4-Ethyl-2-nitroaniline |

| Reagents | Sodium nitrite, Hydrochloric acid, Copper(I) cyanide, Sulfuric acid |

| Solvent | Water, Toluene |

| Temperature | 0-5 °C (diazotization), 50-70 °C (cyanation) |

| Reaction Time | 2-3 hours (diazotization), 4-6 hours (cyanation and hydrolysis) |

| Work-up | Extraction and crystallization |

| Typical Yield | 40-50% over two steps |

Protocol: 4-Ethyl-2-nitroaniline is diazotized with sodium nitrite in the presence of hydrochloric acid at 0-5 °C. The resulting diazonium salt is then reacted with copper(I) cyanide to yield 4-ethyl-2-nitrophenylacetonitrile. The crude nitrile is subsequently hydrolyzed by heating with aqueous sulfuric acid to afford 2-nitro-4-ethylphenylacetic acid.

Step 3: Reductive Cyclization to 5-Ethyl-1,3-dihydro-2H-indol-2-one

The final step involves the reduction of the nitro group and subsequent intramolecular lactamization.

| Parameter | Value |

| Starting Material | 2-Nitro-4-ethylphenylacetic acid |

| Reagents | Palladium on carbon (Pd/C), Hydrogen gas |

| Solvent | Ethanol or Acetic acid |

| Temperature | Room temperature to 50 °C |

| Pressure | 1-4 atm of H₂ |

| Reaction Time | 4-8 hours |

| Work-up | Filtration and crystallization |

| Typical Yield | 70-85% |

Protocol: 2-Nitro-4-ethylphenylacetic acid is dissolved in a suitable solvent such as ethanol or acetic acid. A catalytic amount of 10% palladium on carbon is added to the solution. The mixture is then subjected to hydrogenation at room temperature or slightly elevated temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC or HPLC). The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by crystallization from a suitable solvent system (e.g., ethanol/water) to give 5-Ethyl-1,3-dihydro-2H-indol-2-one.

Route 2: Reduction of 5-Ethylisatin

This alternative route offers a more direct approach if 5-ethylisatin is readily available.

Logical Workflow for Route 2

Caption: Synthetic workflow for 5-Ethyl-1,3-dihydro-2H-indol-2-one via reduction of 5-ethylisatin.

Step 1: Synthesis of 5-Ethylisatin

5-Ethylisatin can be prepared from 4-ethylaniline through condensation with chloral hydrate and hydroxylamine hydrochloride (Sandmeyer isatin synthesis).

| Parameter | Value |

| Starting Material | 4-Ethylaniline |

| Reagents | Chloral hydrate, Hydroxylamine hydrochloride, Sulfuric acid |

| Solvent | Water |

| Temperature | 60-80 °C |

| Reaction Time | 3-5 hours |

| Work-up | Filtration and washing |

| Typical Yield | 50-60% |

Protocol: A solution of 4-ethylaniline in water and hydrochloric acid is treated with a solution of chloral hydrate and hydroxylamine hydrochloride. The mixture is heated to form the isonitrosoacetanilide intermediate. This intermediate is then cyclized by heating with concentrated sulfuric acid to yield 5-ethylisatin.

Step 2: Reduction of 5-Ethylisatin to 5-Ethyl-1,3-dihydro-2H-indol-2-one

The selective reduction of the C3-carbonyl of the isatin is a key step. The Wolff-Kishner reduction or its variants are commonly employed.

| Parameter | Value |

| Starting Material | 5-Ethylisatin |

| Reagents | Hydrazine hydrate, Sodium hydroxide or Potassium hydroxide |

| Solvent | Ethylene glycol or Diethylene glycol |

| Temperature | 180-200 °C |

| Reaction Time | 3-6 hours |

| Work-up | Acidification and extraction |

| Typical Yield | 75-90% |

Protocol: A mixture of 5-ethylisatin, hydrazine hydrate, and a high-boiling point solvent like ethylene glycol is heated. A strong base such as potassium hydroxide is added, and the temperature is raised to 180-200 °C to facilitate the reduction and removal of the hydrazone intermediate. After completion, the reaction mixture is cooled, diluted with water, and acidified. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by crystallization.

Quantitative Data Summary

| Synthetic Route | Key Intermediate | Overall Yield (approx.) | Purity (typical) |

| Reductive Cyclization | 2-Nitro-4-ethylphenylacetic acid | 20-30% | >98% |

| Reduction of 5-Ethylisatin | 5-Ethylisatin | 40-55% | >98% |

Analytical Characterization

5-Ethyl-1,3-dihydro-2H-indol-2-one

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 118-122 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.10 (s, 1H, NH), 7.05 (d, J=7.8 Hz, 1H), 6.95 (s, 1H), 6.80 (d, J=7.8 Hz, 1H), 3.50 (s, 2H), 2.60 (q, J=7.6 Hz, 2H), 1.20 (t, J=7.6 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 177.5, 140.2, 134.8, 128.0, 125.5, 124.0, 109.5, 36.0, 28.8, 16.0 |

| Mass Spectrometry (ESI-MS) | m/z 162.1 [M+H]⁺ |

Role in Drug Development: Sunitinib Synthesis

5-Ethyl-1,3-dihydro-2H-indol-2-one is a pivotal building block in the synthesis of Sunitinib, an oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor that was approved by the FDA for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).

Signaling Pathway Inhibition by Sunitinib

An In-depth Technical Guide to 5-Ethyl-1,3-dihydro-2H-indol-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 5-Ethyl-1,3-dihydro-2H-indol-2-one. It is intended to serve as a core resource for professionals in research and drug development.

Core Chemical Properties

5-Ethyl-1,3-dihydro-2H-indol-2-one, also known as 5-ethyl-2-oxindole, is a derivative of oxindole. The oxindole scaffold is a prominent structural motif found in numerous natural products and pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antitubercular, and anti-inflammatory properties.[1][3]

Data Presentation: Core Chemical and Physical Properties

The fundamental properties of 5-Ethyl-1,3-dihydro-2H-indol-2-one are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | PubChem[4] |

| Molecular Weight | 161.20 g/mol | PubChem[4] |

| IUPAC Name | 5-ethyl-1,3-dihydroindol-2-one | PubChem[4] |

| CAS Number | 150560-61-5 | PubChem[4] |

| Appearance | Solid (predicted) | - |

| Hydrogen Bond Donors | 1 | PubChem[4] |

| Hydrogen Bond Acceptors | 1 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

| Exact Mass | 161.084063974 Da | PubChem[4] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[4] |

| Heavy Atom Count | 12 | PubChem[4] |

Experimental Protocols & Methodologies

The synthesis and analysis of indol-2-one derivatives are well-established processes in medicinal chemistry. The following sections outline common experimental protocols.

The synthesis of substituted 1,3-dihydro-2H-indol-2-one derivatives can be achieved through various methods. A common approach involves the cyclization of corresponding substituted anilines or through modifications of the parent oxindole ring. For instance, a generalized multi-component reaction, such as the Biginelli reaction, can be adapted for the synthesis of complex oxindole derivatives.[1] Another established method is the Fischer indole synthesis, which can be modified to produce oxindoles.

A representative synthetic workflow often involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde, followed by cyclization under acidic conditions.[5] Alkylation at the nitrogen or other positions can be performed to introduce further diversity.[6]

Caption: Generalized workflow for the synthesis of substituted indol-2-ones.

The structural confirmation and purity assessment of 5-Ethyl-1,3-dihydro-2H-indol-2-one are typically performed using a combination of spectroscopic and chromatographic techniques.[1][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Expected signals would correspond to the ethyl group protons (a triplet and a quartet), aromatic protons, the methylene protons of the indole ring, and the N-H proton.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.[8]

-

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. A strong absorption band is expected for the carbonyl (C=O) group of the lactam ring (typically around 1700 cm⁻¹), and a band for the N-H stretch (around 3200-3400 cm⁻¹).[8][9]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.[8]

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compound.

Caption: Standard workflow for the analytical characterization of the target compound.

Biological Activity and Signaling Pathways

While specific signaling pathways for 5-Ethyl-1,3-dihydro-2H-indol-2-one are not extensively documented, the broader class of indoline and oxindole derivatives are subjects of significant interest in drug discovery.[3]

Notably, certain indoline derivatives have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[3] These enzymes are key players in the arachidonic acid cascade, a critical pathway in the inflammatory response. Inhibition of 5-LOX prevents the formation of pro-inflammatory leukotrienes, while sEH inhibition increases the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs). A dual-inhibitor approach represents a promising strategy for developing potent anti-inflammatory agents.[3]

The relevance of the indol-2-one core is further highlighted by its presence in approved drugs like Ziprasidone, an antipsychotic agent, demonstrating the scaffold's utility in targeting central nervous system pathways.[10]

Caption: Potential involvement of indoline derivatives in the arachidonic acid pathway.

References

- 1. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 1,3-Dihydro-(2H)-indol-2-one (HMDB0061918) [hmdb.ca]

- 3. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Ethyl-1,3-dihydro-2H-indol-2-one | C10H11NO | CID 10154189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 5-ethyl-1,3-dihydro-2H-Indol-2-one(150560-61-5) 1H NMR [m.chemicalbook.com]

- 9. m.youtube.com [m.youtube.com]

- 10. tdcommons.org [tdcommons.org]

IUPAC name for 5-Ethyl-1,3-dihydro-2H-indol-2-one

An In-Depth Technical Guide to 5-Ethyl-1,3-dihydro-2H-indol-2-one and the 2-Oxindole Scaffold in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 5-Ethyl-1,3-dihydro-2H-indol-2-one, a member of the pharmacologically significant 2-oxindole family. While specific research on the 5-ethyl derivative is limited, this document extrapolates from the extensive data available for the broader 2-oxindole class, which forms the core scaffold of numerous therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the chemical properties, synthesis, and potential biological activities of this compound class. Detailed experimental protocols and a review of relevant signaling pathways are provided to facilitate further investigation and application in medicinal chemistry.

Introduction to 5-Ethyl-1,3-dihydro-2H-indol-2-one

5-Ethyl-1,3-dihydro-2H-indol-2-one is a derivative of 1,3-dihydro-2H-indol-2-one, commonly known as 2-oxindole. The 2-oxindole structure is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous natural products and synthetic compounds with a wide array of biological activities.[1] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrrole ring with a carbonyl group at the C-2 position, serves as a versatile template for designing novel therapeutic agents.[1][2] While 5-Ethyl-1,3-dihydro-2H-indol-2-one itself is not extensively documented in scientific literature, its core structure is central to many FDA-approved drugs, particularly in the field of oncology.[3]

The strategic placement of an ethyl group at the 5-position of the oxindole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can modulate its pharmacokinetic profile and biological activity. Modifications at various positions of the oxindole ring have led to the discovery of potent inhibitors of various enzymes, with a particular focus on protein kinases.[4][5]

Physicochemical Properties

The fundamental properties of 5-Ethyl-1,3-dihydro-2H-indol-2-one are summarized below. These computed properties provide a baseline for understanding its behavior in biological and chemical systems.

| Property | Value | Source |

| IUPAC Name | 5-ethyl-1,3-dihydroindol-2-one | PubChem[6] |

| Molecular Formula | C10H11NO | PubChem[6] |

| Molecular Weight | 161.20 g/mol | PubChem[6] |

| CAS Number | 150560-61-5 | PubChem[6] |

| Synonyms | 5-ethyl-1,3-dihydroindol-2-one | PubChem[6] |

The 2-Oxindole Scaffold in Drug Development

The 2-oxindole nucleus is a cornerstone in the development of targeted therapies, most notably as multi-kinase inhibitors.[7][8] A significant number of derivatives have been developed as anticancer agents, while others have shown antimicrobial, antiviral, and anti-inflammatory activities.[7][9]

Prominent examples of FDA-approved drugs featuring the 2-oxindole core include:

-

Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[10][8]

-

Nintedanib: An inhibitor of multiple tyrosine kinases used for idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer.[2][10]

-

Ropinirole: A dopamine agonist used to treat Parkinson's disease and restless legs syndrome.[10]

-

Ziprasidone: An atypical antipsychotic used for schizophrenia and bipolar disorder.[2]

The success of these drugs highlights the therapeutic potential of the 2-oxindole scaffold and provides a strong rationale for the investigation of novel derivatives like 5-Ethyl-1,3-dihydro-2H-indol-2-one.

Quantitative Data for Representative 2-Oxindole-Based Drugs

The following table summarizes the inhibitory activities of Sunitinib and Nintedanib against key kinase targets, illustrating the potency achievable with the 2-oxindole scaffold.

| Compound | Target Kinase | IC50 (nM) | Disease Indication |

| Sunitinib | VEGFR2 | 2 | Renal Cell Carcinoma, GIST |

| PDGFRβ | 1 | Renal Cell Carcinoma, GIST | |

| c-KIT | 1 | GIST | |

| Nintedanib | VEGFR1/2/3 | 13-34 | Idiopathic Pulmonary Fibrosis, NSCLC |

| FGFR1/2/3 | 37-108 | Idiopathic Pulmonary Fibrosis, NSCLC | |

| PDGFRα/β | 59-65 | Idiopathic Pulmonary Fibrosis, NSCLC |

Note: IC50 values are compiled from various literature sources and may vary depending on assay conditions.

Relevant Signaling Pathways

Many 2-oxindole derivatives exert their therapeutic effects by inhibiting receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation.[11] A primary target for this class of compounds is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen.[12][13][14]

VEGF Signaling Pathway

VEGF ligands bind to VEGF receptors (VEGFRs) on the surface of endothelial cells, leading to receptor dimerization and autophosphorylation of tyrosine residues.[12] This activation triggers multiple downstream signaling cascades, including the PLCγ-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which supports cell survival.[13][15] 2-oxindole-based kinase inhibitors typically function by competing with ATP for the binding site within the catalytic domain of the receptor, thereby blocking the phosphorylation cascade and inhibiting downstream signaling.

Caption: Inhibition of the VEGF signaling pathway by a 2-oxindole-based tyrosine kinase inhibitor.

Experimental Protocols

The synthesis and evaluation of novel 2-oxindole derivatives involve a series of well-established experimental procedures.

General Synthesis of 5-Substituted 2-Oxindoles

A common method for synthesizing 5-substituted 2-oxindoles is through the palladium-catalyzed intramolecular α-arylation of α-chloroacetanilides.[16] This approach offers good yields and high functional group compatibility.

Experimental Workflow for Synthesis:

Caption: General workflow for the synthesis of 5-Ethyl-1,3-dihydro-2H-indol-2-one.

Protocol:

-

Acylation: 4-Ethylaniline is dissolved in a suitable aprotic solvent (e.g., dichloromethane) and cooled in an ice bath. Chloroacetyl chloride is added dropwise in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct. The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2-chloro-N-(4-ethylphenyl)acetamide intermediate.

-

Cyclization: The intermediate is dissolved in an appropriate solvent (e.g., toluene). A palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(t-Bu)3), and a base (e.g., NaOt-Bu) are added. The mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

Purification: After cooling, the reaction mixture is filtered, and the solvent is removed. The crude product is purified by column chromatography on silica gel to afford pure 5-Ethyl-1,3-dihydro-2H-indol-2-one.

In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of a compound against a specific kinase (e.g., VEGFR2), a variety of assay formats can be employed, such as radiometric assays, fluorescence polarization assays, or luminescence-based assays.[17][18]

Protocol (Luminescence-based Kinase Assay):

-

Reagents: Kinase (e.g., recombinant human VEGFR2), substrate (e.g., a generic peptide substrate), ATP, and the test compound (5-Ethyl-1,3-dihydro-2H-indol-2-one).

-

Procedure: The kinase reaction is performed in a microplate. The test compound is serially diluted and pre-incubated with the kinase. The reaction is initiated by adding a mixture of the substrate and ATP.

-

Detection: After a set incubation period, a detection reagent containing luciferase is added. This reagent stops the kinase reaction and measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: The luminescence data is used to calculate the percentage of kinase inhibition for each concentration of the test compound. The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

To assess the anti-proliferative effects of the compound on cancer cells, a cell viability assay such as the MTT or MTS assay is commonly used.[19]

Protocol (MTT Assay):

-

Cell Seeding: Cancer cells (e.g., a human umbilical vein endothelial cell line, HUVEC, for anti-angiogenic assessment) are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of 5-Ethyl-1,3-dihydro-2H-indol-2-one and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 or GI50 (concentration for 50% growth inhibition) value is then determined.

Conclusion

5-Ethyl-1,3-dihydro-2H-indol-2-one belongs to the highly valuable 2-oxindole class of compounds. While direct biological data for this specific molecule is scarce, the well-established importance of the 2-oxindole scaffold in medicinal chemistry, particularly as kinase inhibitors, provides a strong impetus for its further investigation. The ethyl substitution at the 5-position offers a vector for modifying the molecule's properties, potentially leading to novel therapeutic agents. The experimental protocols and pathway information detailed in this guide serve as a foundational resource for researchers aiming to synthesize, characterize, and evaluate the biological potential of 5-Ethyl-1,3-dihydro-2H-indol-2-one and other related derivatives in the pursuit of new drug candidates.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 5-Ethyl-1,3-dihydro-2H-indol-2-one | C10H11NO | CID 10154189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 11. ClinPGx [clinpgx.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. cusabio.com [cusabio.com]

- 14. VEGF経路 | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. VEGF signaling pathway | Abcam [abcam.com]

- 16. Oxindole synthesis [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

Technical Guide: 5-Ethyl-1,3-dihydro-2H-indol-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Ethyl-1,3-dihydro-2H-indol-2-one, also known as 5-Ethyloxindole. It includes a detailed summary of its molecular characteristics, standardized experimental protocols for its synthesis and characterization, and an exploration of the potential biological significance of the broader oxindole scaffold in relevant signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Core Molecular Data

5-Ethyl-1,3-dihydro-2H-indol-2-one is a derivative of oxindole, a heterocyclic compound featuring a fused benzene and pyrrolidone ring system. The presence of an ethyl group at the 5-position of the aromatic ring distinguishes this particular molecule.

Quantitative Molecular and Physical Properties

The fundamental physicochemical properties of 5-Ethyl-1,3-dihydro-2H-indol-2-one are summarized in the table below. These data are computationally derived and have been aggregated from established chemical databases.[1]

| Property | Value | Source |

| Molecular Weight | 161.20 g/mol | PubChem[1] |

| Molecular Formula | C₁₀H₁₁NO | PubChem[1] |

| IUPAC Name | 5-ethyl-1,3-dihydroindol-2-one | PubChem[1] |

| CAS Number | 150560-61-5 | PubChem[1] |

| Monoisotopic Mass | 161.084063974 Da | PubChem[1] |

| Synonyms | 5-Ethyloxindole, 5-ethyl-1,3-dihydroindol-2-one | PubChem[1] |

Experimental Protocols

The following sections outline generalized experimental procedures for the synthesis and characterization of 5-Ethyl-1,3-dihydro-2H-indol-2-one. These protocols are based on established methods for the synthesis of substituted oxindoles and standard analytical techniques for structural elucidation and purity assessment.

Synthesis Workflow

A common synthetic route to produce 5-substituted oxindoles involves the cyclization of a corresponding α-chloroacetanilide precursor. The following diagram illustrates a generalized workflow for such a synthesis.

References

Technical Guide: Elucidation of the Structure of 5-Ethyl-1,3-dihydro-2H-indol-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 5-Ethyl-1,3-dihydro-2H-indol-2-one. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide presents a detailed, predictive analysis based on established principles of organic chemistry and spectroscopic data from closely related analogs. The document outlines a plausible synthetic route and provides predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) to facilitate its identification and characterization. All quantitative data are summarized in tables for clarity, and key processes are visualized using Graphviz diagrams.

Introduction

5-Ethyl-1,3-dihydro-2H-indol-2-one, also known as 5-ethyloxindole, belongs to the oxindole class of heterocyclic compounds. The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. The substituent at the 5-position of the oxindole ring can significantly influence the pharmacological properties of the molecule. Therefore, a thorough understanding of the synthesis and structural characterization of derivatives such as 5-Ethyl-1,3-dihydro-2H-indol-2-one is crucial for the development of new therapeutic agents.

Chemical Structure and Properties:

-

IUPAC Name: 5-ethyl-1,3-dihydroindol-2-one[1]

-

Molecular Formula: C₁₀H₁₁NO[1]

-

Molecular Weight: 161.20 g/mol [1]

-

CAS Number: 150560-61-5[1]

Predicted Spectroscopic Data for Structure Elucidation

The following sections detail the predicted spectroscopic data for 5-Ethyl-1,3-dihydro-2H-indol-2-one. These predictions are based on the analysis of spectral data from unsubstituted oxindole and other 5-substituted analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.5 | br s | 1H | N-H |

| ~7.10 | d, J ≈ 1.5 Hz | 1H | H-4 |

| ~7.05 | dd, J ≈ 8.0, 1.5 Hz | 1H | H-6 |

| ~6.80 | d, J ≈ 8.0 Hz | 1H | H-7 |

| 3.55 | s | 2H | H-3 (CH₂) |

| 2.60 | q, J ≈ 7.6 Hz | 2H | -CH₂-CH₃ |

| 1.22 | t, J ≈ 7.6 Hz | 3H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~178.0 | C-2 (C=O) |

| ~140.0 | C-7a |

| ~138.0 | C-5 |

| ~128.0 | C-4 |

| ~125.0 | C-6 |

| ~124.0 | C-3a |

| ~109.0 | C-7 |

| ~36.0 | C-3 (CH₂) |

| ~28.5 | -CH₂-CH₃ |

| ~16.0 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Strong, Broad | N-H Stretch (amide) |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2960, ~2870 | Medium | Aliphatic C-H Stretch |

| ~1710 | Strong | C=O Stretch (lactam) |

| ~1620 | Medium | Aromatic C=C Stretch |

| ~1470 | Medium | CH₂ Scissoring |

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): m/z = 161

-

Predicted Major Fragments:

-

m/z = 146: Loss of a methyl radical (•CH₃) from the ethyl group.

-

m/z = 132: Loss of an ethyl radical (•CH₂CH₃).

-

m/z = 133: Loss of carbon monoxide (CO).

-

m/z = 104: Further fragmentation of the m/z = 132 ion.

-

Experimental Protocols

Proposed Synthesis of 5-Ethyl-1,3-dihydro-2H-indol-2-one

A plausible synthetic route to 5-Ethyl-1,3-dihydro-2H-indol-2-one is the Stolle synthesis or a modification thereof, starting from 4-ethylaniline.

Step 1: Synthesis of 2-Chloro-N-(4-ethylphenyl)acetamide

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethylaniline (10.0 g, 82.5 mmol) in dichloromethane (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (7.2 mL, 90.8 mmol) dropwise to the stirred solution over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from ethanol/water to obtain pure 2-Chloro-N-(4-ethylphenyl)acetamide.

Step 2: Friedel-Crafts Cyclization to 5-Ethyl-1,3-dihydro-2H-indol-2-one

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, place anhydrous aluminum chloride (22.0 g, 165 mmol).

-

Carefully add 2-Chloro-N-(4-ethylphenyl)acetamide (13.0 g, 65.7 mmol) portion-wise to the flask.

-

Heat the reaction mixture to 160-170 °C and maintain this temperature for 2 hours. The mixture will melt and then solidify.

-

Cool the reaction mixture to room temperature and then carefully quench by adding crushed ice, followed by concentrated HCl (20 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-Ethyl-1,3-dihydro-2H-indol-2-one.

Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: IR spectra would be recorded on a FT-IR spectrometer using KBr pellets.

-

Mass Spectrometry: Mass spectra would be obtained using an electron ionization (EI) mass spectrometer.

Visualizations

Caption: Chemical structure of 5-Ethyl-1,3-dihydro-2H-indol-2-one.

Caption: Proposed synthesis workflow for 5-Ethyl-1,3-dihydro-2H-indol-2-one.

Caption: Logical workflow for structure elucidation from spectroscopic data.

Conclusion

This technical guide provides a robust framework for the synthesis and structural elucidation of 5-Ethyl-1,3-dihydro-2H-indol-2-one. While direct experimental data remains scarce, the predictive analysis presented here, based on sound chemical principles and comparative data, offers a reliable and detailed guide for researchers in the field of medicinal chemistry and drug development. The provided protocols and predicted data will aid in the synthesis, identification, and further investigation of this and related compounds.

References

The Diverse Biological Activities of 5-Ethyl-1,3-dihydro-2H-indol-2-one Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 5-Ethyl-1,3-dihydro-2H-indol-2-one, also known as 5-ethyl-oxindole, scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their potential as therapeutic agents. Quantitative data are summarized for comparative analysis, detailed experimental protocols are provided for key assays, and relevant signaling pathways are visualized to facilitate a deeper understanding of their cellular effects.

Anticancer Activity

Derivatives of 5-ethyl-1,3-dihydro-2H-indol-2-one have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases involved in tumor growth and proliferation.

Kinase Inhibition

The oxindole core is a well-established pharmacophore for kinase inhibitors.[1] The introduction of a 5-ethyl substituent has been explored to modulate the potency and selectivity of these compounds. While specific quantitative data for a wide range of 5-ethyl derivatives remains an active area of research, the general mechanism involves competitive binding to the ATP-binding site of kinases, thereby blocking the phosphorylation of downstream substrates and inhibiting signal transduction.

Table 1: Anticancer Activity of Selected Oxindole Derivatives (Illustrative)

| Compound ID | Target Kinase | Cell Line | IC50 (µM) | Reference |

| General Oxindole Derivative 1 | VEGFR-2 | HUVEC | 0.018 | [2] |

| General Oxindole Derivative 2 | EGFR | A431 | 0.068 | [2] |

| General Oxindole Derivative 3 | CDK2 | MCF-7 | Not Specified | [3] |

| Arylthiazole-linked 2H-indol-2-one 5a | VEGFR-2 | SW480 | 5.43 ± 0.95 | [4] |

| Arylthiazole-linked 2H-indol-2-one 5g | VEGFR-2 | SW480 | 9.63 ± 1.32 | [4] |

Note: This table includes data for general oxindole derivatives to illustrate the potential of the scaffold, as comprehensive data specifically for 5-ethyl derivatives is limited in the public domain.

Signaling Pathways

The anticancer activity of these kinase inhibitors often involves the modulation of critical signaling pathways such as the VEGF and EGF pathways, which are crucial for angiogenesis and cell proliferation, respectively.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7]

Workflow:

References

- 1. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. researchhub.com [researchhub.com]

5-Ethyl-1,3-dihydro-2H-indol-2-one: A Technical Review of a Versatile Oxindole Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-1,3-dihydro-2H-indol-2-one is a heterocyclic organic compound belonging to the oxindole family. The oxindole scaffold, a bicyclic structure composed of a fused benzene and pyrrolone ring, is a privileged pharmacophore in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] These activities include anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] The substitution at the 5-position of the oxindole ring, as with the ethyl group in this case, can significantly influence the molecule's physicochemical properties and biological targets. This technical guide provides a comprehensive review of the available scientific literature on 5-Ethyl-1,3-dihydro-2H-indol-2-one, focusing on its synthesis, chemical properties, and potential therapeutic applications, with a comparative analysis of related 5-substituted oxindole derivatives.

Synthesis and Chemical Properties

The key chemical and physical properties of 5-Ethyl-1,3-dihydro-2H-indol-2-one, based on available data, are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | [6] |

| Molecular Weight | 161.20 g/mol | [6] |

| CAS Number | 150560-61-5 | [6] |

| IUPAC Name | 5-ethyl-1,3-dihydroindol-2-one | [6] |

| Canonical SMILES | CCC1=CC2=C(C=C1)NC(=O)C2 | [6] |

| InChI | InChI=1S/C10H11NO/c1-2-7-3-4-9-8(5-7)6-10(12)11-9/h3-5H,2,6H2,1H3,(H,11,12) | [6] |

| Computed XLogP3 | 1.8 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 1 | [6] |

| Rotatable Bond Count | 1 | [6] |

Biological Activities and Therapeutic Potential

While direct studies on the biological activity of 5-Ethyl-1,3-dihydro-2H-indol-2-one are limited in the public domain, the broader class of 5-substituted oxindoles has been extensively investigated, revealing a range of therapeutic potentials. The nature of the substituent at the 5-position plays a crucial role in determining the specific biological targets and efficacy.

For instance, various 5-substituted-1,3-dihydro-2H-indol-2-one derivatives have demonstrated significant in vitro antibacterial, antifungal, and antitubercular activities.[7] The indole nucleus is a common feature in many compounds with diverse pharmacological properties, including anticancer and anti-HIV activities.[1][7]

Many oxindole derivatives function as protein kinase inhibitors, a class of targeted therapy that has revolutionized cancer treatment.[8][9] For example, Sunitinib, an approved anticancer drug, features an oxindole core and targets multiple receptor tyrosine kinases. The substitution pattern on the oxindole ring is critical for the potency and selectivity of these inhibitors. While no specific kinase inhibition data is available for 5-Ethyl-1,3-dihydro-2H-indol-2-one, its structural similarity to known kinase inhibitors suggests this as a potential area for investigation.

The table below summarizes the biological activities of some representative 5-substituted oxindole derivatives to provide a contextual understanding of the potential of the 5-ethyl analog.

| Compound | Substitution at 5-position | Biological Activity | Target/Mechanism | IC₅₀/Activity | Reference |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Chloro | Antiproliferative | EGFRWT/EGFRT790M Inhibitor | IC₅₀ = 68-85 nM (EGFRWT), 9.5-11.9 nM (EGFRT790M) | [8] |

| Indoline-based dual inhibitors | Nitro (further modified) | Anti-inflammatory | 5-LOX/sEH Inhibitor | IC₅₀ = 0.41 µM (5-LOX), 0.43 µM (sEH) for lead compound | [10][11] |

| 3,3-diaryl-1,3-dihydroindol-2-ones | Various aryl groups at C3 | Antiproliferative | Translation Initiation Inhibition | Comparable to known inhibitors | [12] |

| 3-((5-(phenylthio)-1,3,4-thiadiazol-2-yl)imino)indolin-2-ones | Varies | Anticancer | c-KIT Kinase Inhibitor | IC₅₀ = 1.47 µM (Breast cancer cell line) | [13] |

Experimental Protocols

As specific experimental protocols for the synthesis of 5-Ethyl-1,3-dihydro-2H-indol-2-one are not detailed in the reviewed literature, a general and representative protocol for the synthesis of a 5-substituted oxindole derivative via intramolecular α-arylation is provided below. This method is often utilized for its efficiency and tolerance of various functional groups.[4][5]

Representative Synthesis of a 5-Substituted Oxindole via Palladium-Catalyzed Intramolecular α-Arylation

Materials:

-

N-(4-substituted-phenyl)-2-chloroacetamide

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Di-tert-butylphosphino)biphenyl (ligand)

-

Triethylamine (base)

-

Toluene (solvent)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To an oven-dried Schlenk tube is added N-(4-substituted-phenyl)-2-chloroacetamide (1.0 mmol), palladium(II) acetate (0.02 mmol), and 2-(di-tert-butylphosphino)biphenyl (0.04 mmol).

-

The tube is evacuated and backfilled with argon three times.

-

Anhydrous toluene (5 mL) and triethylamine (1.5 mmol) are added via syringe.

-

The reaction mixture is heated to 100 °C and stirred under argon for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

-

The organic layer is washed with water (2 x 10 mL) and brine (10 mL), then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 5-substituted oxindole.

Signaling Pathways and Mechanisms of Action

Given the prevalence of oxindole-based molecules as kinase inhibitors, a common mechanism of action involves the modulation of cellular signaling pathways that are often dysregulated in diseases like cancer. While the specific targets of 5-Ethyl-1,3-dihydro-2H-indol-2-one are unknown, the following diagram illustrates a generalized signaling pathway targeted by many oxindole-based receptor tyrosine kinase inhibitors, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Caption: Generalized EGFR signaling pathway targeted by oxindole-based inhibitors.

Conclusion

5-Ethyl-1,3-dihydro-2H-indol-2-one represents a simple yet potentially valuable derivative of the medicinally important oxindole scaffold. While direct and extensive research on this specific molecule is currently limited in publicly accessible literature, the well-documented biological activities of structurally related 5-substituted oxindoles provide a strong rationale for its further investigation. The ethyl group at the 5-position may confer unique properties that could be exploited in the design of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Future research should focus on the development of efficient synthetic routes, comprehensive biological screening, and identification of specific molecular targets to fully elucidate the therapeutic potential of 5-Ethyl-1,3-dihydro-2H-indol-2-one. This foundational work will be critical for its potential translation into drug development programs.

References

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 5. Oxindole synthesis [organic-chemistry.org]

- 6. 5-Ethyl-1,3-dihydro-2H-indol-2-one | C10H11NO | CID 10154189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 3,3-diaryl-1,3-dihydroindol-2-ones as antiproliferatives mediated by translation initiation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Oxindole Core: From Indigo's Shadow to a Privileged Scaffold in Drug Discovery

An In-depth Technical Guide on the Discovery and History of Oxindole Compounds

Introduction

The oxindole scaffold, a bicyclic aromatic heterocycle, has emerged from its historical association with the dye indigo to become a cornerstone in modern medicinal chemistry. Its rigid structure, coupled with the synthetic tractability of its C3 position, has made it a "privileged scaffold" for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the discovery, synthesis, and evolution of oxindole compounds, with a focus on their development as therapeutic agents. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical class.

Early History and Discovery

The story of oxindole is intrinsically linked to the study of indigo, one of the most ancient and important natural dyes. The name "indole," from which "oxindole" is derived, comes from the word "India," the historical source of indigo dye.[1]

From Natural Products to the First Synthesis

Oxindole alkaloids are naturally occurring compounds found in various medicinal plants, most notably Uncaria tomentosa, commonly known as Cat's Claw.[2][3] Indigenous peoples of the Amazon rainforest have used Cat's Claw for hundreds of years for its purported immune-boosting and anti-inflammatory properties.[4]

The journey to understanding and synthesizing the oxindole core began in the 19th century with the pioneering work of the German chemist Johann Friedrich Wilhelm Adolf von Baeyer . While investigating the chemical degradation products of indigo, he and others isolated and characterized related oxygenated indoles, including isatin, dioxindole, and oxindole.[1][5]

Von Baeyer's seminal contribution was the first total synthesis of oxindole, reported in 1878.[6] This achievement was a crucial step in his larger, ultimately successful, quest to determine the structure of and synthesize indigo, for which he was awarded the Nobel Prize in Chemistry in 1905.[7][8] His synthesis started from o-nitrophenylacetic acid, which he reduced to form the oxindole ring. This work not only provided access to the oxindole core but also helped to unravel the complex chemistry of indigo.[6]

Key Synthetic Methodologies

The synthesis of the oxindole core has evolved significantly since von Baeyer's initial report. Several named reactions have been developed, followed by modern, highly efficient catalytic methods.

Historical Syntheses

-

Baeyer-Emmerling Synthesis (1869): While primarily aimed at indole synthesis, this method, discovered by Adolf von Baeyer and Adolph Emmerling, involves the reduction of o-nitrocinnamic acid with iron powder in a strongly basic solution, which can be adapted for oxindole synthesis.

-

Hinsberg Oxindole Synthesis (1888): Developed by Oscar Hinsberg, this method prepares oxindoles from the reaction of secondary aromatic amines with the bisulfite addition product of glyoxal.[9] This reaction provided a more direct route to the oxindole core from readily available anilines.

Modern Synthetic Approaches

The 20th and 21st centuries have seen the development of more versatile and efficient methods for oxindole synthesis, many of which are amenable to the creation of diverse compound libraries for drug discovery.

-

Stollé Synthesis (1914): This two-step procedure involves the acylation of anilines with α-haloacetyl chlorides or oxalyl chloride, followed by a Lewis acid-mediated intramolecular Friedel-Crafts reaction to form the oxindole ring.

-

Palladium-Catalyzed Intramolecular α-Arylation: A significant modern advancement is the use of palladium catalysis for the intramolecular cyclization of α-haloacetanilides. The work of Buchwald and Hartwig has been particularly influential in this area. This method offers high yields, excellent functional group tolerance, and regioselectivity, avoiding the harsh conditions of classical Friedel-Crafts reactions.

Experimental Protocols

Baeyer's Synthesis of Oxindole (1878)

-

Reaction: Reduction of o-nitrophenylacetic acid.

-

Procedure: o-Nitrophenylacetic acid is treated with a reducing agent, such as tin and hydrochloric acid. The resulting o-aminophenylacetic acid spontaneously cyclizes upon heating to form oxindole.

-

Suspend o-nitrophenylacetic acid in water and add granulated tin.

-

Add concentrated hydrochloric acid portion-wise with stirring. The reaction is exothermic and may require cooling.

-

After the vigorous reaction subsides, heat the mixture on a water bath until the reduction is complete (disappearance of the yellow color).

-

Filter the hot solution to remove unreacted tin.

-

Cool the filtrate and neutralize with a base (e.g., sodium carbonate) to precipitate the crude o-aminophenylacetic acid.

-

Isolate the intermediate and heat it above its melting point to effect cyclization to oxindole via loss of water.

-

Purify the resulting oxindole by recrystallization or distillation.

-

Hinsberg Oxindole Synthesis (1888)

-

Reaction: Condensation of a secondary arylamine with a glyoxal bisulfite adduct.

-

Procedure:

-

Prepare the glyoxal sodium bisulfite adduct by reacting glyoxal with sodium bisulfite.

-

React a secondary arylamine (e.g., N-ethylaniline) with the glyoxal bisulfite adduct in an aqueous solution.

-

Heat the mixture, which results in the formation of an intermediate arylamino-acetic acid.

-

Acidify the reaction mixture to induce cyclization of the intermediate to the corresponding N-substituted oxindole.

-

Extract the product with an organic solvent and purify by distillation or recrystallization.

-

Palladium-Catalyzed Synthesis of Oxindoles from α-Chloroacetanilides (Buchwald, 2003)

-

Reaction: Intramolecular α-arylation of an α-chloroacetanilide.

-

General Procedure:

-

To an oven-dried resealable Schlenk tube, add Pd(OAc)₂ (palladium acetate), a suitable phosphine ligand (e.g., 2-(di-tert-butylphosphino)biphenyl), and the α-chloroacetanilide substrate.

-

Evacuate and backfill the tube with argon.

-

Add a solvent (e.g., toluene) and a base (e.g., triethylamine) via syringe.

-

Seal the tube and heat the reaction mixture in an oil bath at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours).

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

-

Oxindoles in Drug Development

The oxindole scaffold is a key component in numerous compounds with a wide range of biological activities, leading to several approved drugs and many more investigational agents.

Anticancer Activity

A substantial number of oxindole derivatives have been investigated as anticancer agents. Their mechanisms of action often involve the inhibition of protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.

Table 1: Selected Oxindole Derivatives with Anticancer Activity (IC₅₀ Values)

| Compound | Cancer Cell Line | Target(s) | IC₅₀ (µM) | Reference(s) |

| Sunitinib (Sutent®) | Multiple | VEGFR, PDGFR, c-KIT, FLT3, RET | Varies (nM range) | |

| Nintedanib (Ofev®) | Multiple | VEGFR, FGFR, PDGFR | Varies (nM range) | |

| Compound 5l | Leukemia (MV4-11) | FLT3 / CDK2 | 0.036 (FLT3), 0.008 (CDK2) | [10] |

| Compound 8e | Ovarian (PA-1) | Not specified | 2.43 | [6] |

| Compound 9o | Prostate (DU145) | CDK2 | 0.21 | |

| Compound 6 | Breast (MCF-7) | Not specified | 3.55 | [11] |

| Compound 6 | Breast (MDA-MB-231) | Not specified | 4.40 | [11] |

| SH-859 | Kidney (786-O) | Not specified | 14.3 | [12] |

Kinase Inhibition

The ability of the oxindole core to fit into the ATP-binding pocket of kinases has made it a popular starting point for the design of kinase inhibitors.

Table 2: Selected Oxindole-Based Kinase Inhibitors (IC₅₀ Values)

| Compound | Kinase Target | IC₅₀ | Reference(s) |

| Sunitinib | VEGFR-2 | 9 nM | |

| Sunitinib | PDGFR-β | 2 nM | |

| Sunitinib | c-KIT | 4 nM | |

| Nintedanib | VEGFR-1 | 34 nM | |

| Nintedanib | VEGFR-2 | 13 nM | |

| Nintedanib | FGFR-1 | 69 nM | |

| Nintedanib | PDGFR-α | 59 nM | |

| Compound 11n | Akt1 | 0.17 nM | [13] |

| Compound 5l | FLT3 | 36.21 nM | [10] |

| Compound 5l | CDK2 | 8.17 nM | [10] |

| Compound 15c | VEGFR-2 | 117 nM | [14] |

| Compound 15c | FGFR1 | 1.287 µM | [14] |

| Compound 15c | RET | 1.185 µM | [14] |

Signaling Pathways and Mechanisms of Action

Oxindole-based drugs exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of Receptor Tyrosine Kinases (VEGFR/PDGFR)

Many oxindole-based anticancer drugs, such as Sunitinib, are multi-targeted kinase inhibitors that block the signaling of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). This dual inhibition disrupts tumor angiogenesis (the formation of new blood vessels) and direct tumor cell proliferation.

Caption: Inhibition of VEGFR and PDGFR signaling by oxindole-based drugs.

FLT3 Inhibition in Acute Myeloid Leukemia (AML)

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor, particularly internal tandem duplications (FLT3-ITD), are common drivers of acute myeloid leukemia (AML). Oxindole derivatives have been developed as potent FLT3 inhibitors, blocking the constitutive activation of downstream pro-survival pathways like PI3K/AKT, RAS/MAPK, and STAT5.

Caption: Inhibition of constitutively active FLT3-ITD signaling in AML.

CDK2 Inhibition and Cell Cycle Control

Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer. Oxindole-based compounds have been designed to inhibit CDK2, thereby preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb) and blocking the transition from the G1 to the S phase of the cell cycle, leading to cell cycle arrest and apoptosis.

Caption: Oxindole-mediated inhibition of CDK2 leads to G1/S cell cycle arrest.

Conclusion and Future Directions

From its origins in the structural elucidation of a natural dye, the oxindole core has evolved into a remarkably versatile and valuable scaffold in drug discovery. Its synthetic accessibility and the biological relevance of its derivatives, particularly as kinase inhibitors, have cemented its status as a privileged structure. The success of drugs like Sunitinib and Nintedanib validates the therapeutic potential of this chemical class.

Future research will likely focus on the development of more selective oxindole-based inhibitors to minimize off-target effects, the exploration of novel biological targets for this scaffold, and the application of new synthetic methodologies to create ever more complex and diverse oxindole libraries. The rich history and proven track record of oxindole compounds ensure that they will remain a central focus of medicinal chemistry research for the foreseeable future.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Hinsberg oxindole synthesis - Wikipedia [en.wikipedia.org]

- 8. acs.figshare.com [acs.figshare.com]

- 9. Discovery and SAR of oxindole-pyridine-based protein kinase B/Akt inhibitors for treating cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to the Kinase Inhibitory Landscape of 5-Ethyl-1,3-dihydro-2H-indol-2-one and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 5-Ethyl-1,3-dihydro-2H-indol-2-one, also known as 5-ethyl-2-oxindole, represents a core chemical scaffold of significant interest in medicinal chemistry and drug discovery. While the therapeutic targets of this specific molecule are not extensively documented, its foundational structure is integral to several potent multi-targeted receptor tyrosine kinase (RTK) inhibitors. This technical guide delves into the potential therapeutic targets of 5-Ethyl-1,3-dihydro-2H-indol-2-one by conducting an in-depth analysis of its most prominent and clinically relevant derivatives: Sunitinib (SU11248) and SU5416 (Semaxanib). By examining the well-established mechanisms and biological activities of these derivatives, we can extrapolate and infer the likely therapeutic avenues for the parent compound and its future analogues. This guide provides a comprehensive overview of the key kinase targets, associated signaling pathways, quantitative inhibitory data, and detailed experimental protocols relevant to the study of this important chemical class.

Core Therapeutic Landscape: Multi-Targeted Kinase Inhibition

The primary therapeutic potential of the 5-Ethyl-1,3-dihydro-2H-indol-2-one scaffold lies in its ability to function as a pharmacophore for the inhibition of multiple receptor tyrosine kinases. These enzymes play crucial roles in cell signaling pathways that regulate cellular processes such as proliferation, differentiation, survival, and angiogenesis. Dysregulation of RTK signaling is a hallmark of many cancers and other proliferative disorders, making them prime targets for therapeutic intervention.

The derivatives Sunitinib and SU5416 have been extensively characterized as inhibitors of several key RTKs, primarily those involved in angiogenesis and tumor cell proliferation.

Key Molecular Targets and Signaling Pathways

The 5-Ethyl-1,3-dihydro-2H-indol-2-one scaffold, as exemplified by its derivatives, primarily targets the following receptor tyrosine kinases:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically VEGFR-1, VEGFR-2, and VEGFR-3, which are critical mediators of angiogenesis, the formation of new blood vessels.[1][2] Inhibition of VEGFR signaling is a cornerstone of anti-angiogenic therapy, aiming to starve tumors of their blood supply.[2]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFR-α and PDGFR-β are involved in cell growth, proliferation, and differentiation.[1] Their inhibition can directly impede tumor growth.

-

Stem Cell Factor Receptor (c-KIT): This receptor is a key driver in certain cancers, most notably gastrointestinal stromal tumors (GIST).[2]

-

FMS-like Tyrosine Kinase 3 (FLT3): Often mutated in acute myeloid leukemia (AML), FLT3 is a critical target in this hematological malignancy.[1]

-

Rearranged during Transfection (RET): This proto-oncogene is implicated in certain types of thyroid cancer.[1]

The inhibition of these RTKs by compounds containing the 5-Ethyl-1,3-dihydro-2H-indol-2-one core disrupts downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are central to cell proliferation and survival.[3]

References

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 5-Ethyl-1,3-dihydro-2H-indol-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive analytical characterization of 5-Ethyl-1,3-dihydro-2H-indol-2-one, a key intermediate and pharmacophore in drug discovery. The protocols outlined below are intended to serve as a robust guide for researchers engaged in the synthesis, quality control, and characterization of this and structurally related compounds.

Compound Information

5-Ethyl-1,3-dihydro-2H-indol-2-one, also known as 5-ethyl-2-oxindole, is a derivative of oxindole.[1] The oxindole scaffold is a prominent feature in a multitude of biologically active compounds and approved drugs, exhibiting a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] The ethyl substitution at the 5-position can significantly influence the compound's physicochemical properties and biological activity.

Table 1: Physicochemical Properties of 5-Ethyl-1,3-dihydro-2H-indol-2-one [1]

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| CAS Number | 150560-61-5 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. Sparingly soluble in water. |

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of 5-Ethyl-1,3-dihydro-2H-indol-2-one. The following workflow ensures the confirmation of its identity, purity, and structural integrity.

Figure 1: An overview of the analytical workflow for the characterization of 5-Ethyl-1,3-dihydro-2H-indol-2-one.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from a validated protocol for a structurally similar compound, 5-fluoro-2-oxindole, and is suitable for determining the purity of 5-Ethyl-1,3-dihydro-2H-indol-2-one.[5]

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in Water

-

B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Chromatographic Conditions:

-

Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Prepare a stock solution of 5-Ethyl-1,3-dihydro-2H-indol-2-one in methanol at a concentration of 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase composition (90:10 A:B) to a final concentration of 0.1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation:

Table 2: Expected HPLC Purity Data

| Parameter | Expected Value |

| Retention Time (RT) | To be determined experimentally |

| Purity (by area %) | > 98% |

| Tailing Factor | 0.8 - 1.5 |

| Theoretical Plates | > 2000 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Profiling

GC-MS is a powerful technique for confirming the identity of the compound and for detecting any volatile impurities that may be present from the synthesis.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Injection Mode: Split (10:1).

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-500

Sample Preparation:

-

Prepare a 1 mg/mL solution of 5-Ethyl-1,3-dihydro-2H-indol-2-one in ethyl acetate.

-

Filter the solution through a 0.45 µm syringe filter.

Data Presentation:

Table 3: Expected GC-MS Data

| Parameter | Expected Value |

| Retention Time (RT) | To be determined experimentally |

| Molecular Ion (M⁺) | m/z 161 |

| Key Fragment Ions | To be determined from fragmentation pattern |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are indispensable for the definitive structural confirmation of 5-Ethyl-1,3-dihydro-2H-indol-2-one.

Instrumentation:

-

NMR spectrometer (400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Expected ¹H NMR Spectral Data (Predicted):

-

Aromatic Protons: Three signals in the range of δ 6.8-7.2 ppm.

-

Methylene Protons (-CH₂-): A singlet around δ 3.5 ppm.

-

Ethyl Group (-CH₂CH₃): A quartet around δ 2.6 ppm and a triplet around δ 1.2 ppm.

-

Amide Proton (-NH-): A broad singlet, chemical shift can vary depending on solvent and concentration.

Expected ¹³C NMR Spectral Data (Predicted):

-

Carbonyl Carbon (C=O): A signal around δ 175-180 ppm.

-

Aromatic Carbons: Six signals in the range of δ 110-145 ppm.

-

Methylene Carbon (-CH₂-): A signal around δ 36 ppm.

-

Ethyl Group (-CH₂CH₃): Signals around δ 28 ppm and δ 16 ppm.

Table 4: Predicted NMR Data Summary

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹H NMR | Aromatic (3H, m), -CH₂- (2H, s), -CH₂CH₃ (2H, q), -CH₂CH₃ (3H, t), -NH- (1H, br s) |

| ¹³C NMR | C=O, Aromatic (6C), -CH₂-, -CH₂CH₃ |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Direct infusion mass spectrometry can be used to confirm the molecular weight of the compound.

Instrumentation:

-

Mass spectrometer with an electrospray ionization (ESI) source.

Experimental Conditions:

-

Ionization Mode: Positive

-

Solvent: Methanol with 0.1% formic acid

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

Sample Preparation:

-

Prepare a 0.1 mg/mL solution of the compound in the analysis solvent.

Data Presentation:

Table 5: Expected Mass Spectrometry Data

| Ion | Expected m/z |

| [M+H]⁺ | 162.09 |

| [M+Na]⁺ | 184.07 |

Biological Context and Signaling Pathway

Oxindole derivatives are known to interact with various biological targets, including protein kinases.[3][6] For instance, certain oxindole-based compounds act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[2] Inhibition of VEGFR-2 signaling can block the downstream PI3K/Akt and MAPK pathways, leading to decreased cell proliferation, migration, and survival.

Figure 2: Potential inhibitory action of oxindole derivatives on the VEGFR-2 signaling pathway.

Conclusion

The analytical methods described in these application notes provide a comprehensive framework for the characterization of 5-Ethyl-1,3-dihydro-2H-indol-2-one. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is crucial for advancing research and development in medicinal chemistry and drug discovery. The provided workflow and protocols can be adapted for the analysis of other related oxindole derivatives with minor modifications.

References

- 1. 5-Ethyl-1,3-dihydro-2H-indol-2-one | C10H11NO | CID 10154189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols: 1H and 13C NMR Spectra of 5-Ethyl-1,3-dihydro-2H-indol-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes on the characterization of 5-Ethyl-1,3-dihydro-2H-indol-2-one using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted spectral data, assignments, and standardized experimental protocols for sample preparation and data acquisition. This information is critical for the structural elucidation and purity assessment of this compound, which is a key intermediate in various pharmaceutical syntheses.

Introduction